molecular formula C10H22N2O2S B6893671 1-Methylsulfonyl-4-pentan-3-ylpiperazine

1-Methylsulfonyl-4-pentan-3-ylpiperazine

Cat. No.: B6893671
M. Wt: 234.36 g/mol
InChI Key: FPSNJPYWGBQBDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylsulfonyl-4-pentan-3-ylpiperazine is a specialist piperazine derivative employed as a key building block in medicinal chemistry and pharmaceutical research. Piperazine scaffolds are frequently utilized in drug discovery for their versatile physicochemical and binding properties . This compound, featuring a methylsulfonyl group and a pentan-3-yl chain, is designed for the synthesis of more complex molecules, particularly as a potential pharmacophore in targeted therapeutic agents. Its structure suggests potential application in the development of protease inhibitors or as a component in kinase-directed cancer therapeutics, analogous to other piperazine-based compounds which have been developed into potent PI3Kα inhibitors for the treatment of advanced solid tumors . As a synthetic intermediate, its primary value lies in its ability to modulate the solubility, bioavailability, and metabolic stability of candidate drugs . Researchers can use this compound to introduce a specific steric and electronic profile into a lead compound. Handling should adhere to standard laboratory safety protocols. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Specific properties such as solubility, melting point, and full hazard information for this compound should be experimentally determined prior to use.

Properties

IUPAC Name

1-methylsulfonyl-4-pentan-3-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2S/c1-4-10(5-2)11-6-8-12(9-7-11)15(3,13)14/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSNJPYWGBQBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1CCN(CC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation at the Piperazine Nitrogen

The introduction of the methylsulfonyl group is achieved through nucleophilic substitution. Piperazine reacts with methylsulfonyl chloride (MsCl) in the presence of a non-nucleophilic base such as triethylamine (TEA) or lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂). The base deprotonates piperazine, enhancing its nucleophilicity for attack on the electrophilic sulfur center of MsCl.

Reaction Conditions:

  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature: 0°C to room temperature.

  • Stoichiometry: 1:1 molar ratio of piperazine to MsCl, with 2 equivalents of base.

Mechanistic Insight:
The reaction proceeds via an Sₙ2 mechanism, where the piperazine nitrogen attacks the sulfonyl chloride, displacing chloride. The use of anhydrous conditions prevents hydrolysis of MsCl.

Alkylation with Pentan-3-yl Groups

The second nitrogen atom is functionalized with a pentan-3-yl group via alkylation. Pentan-3-yl bromide or iodide serves as the alkylating agent, with potassium carbonate (K₂CO₃) or sodium hydride (NaH) as the base.

Reaction Conditions:

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

  • Temperature: 60–80°C under reflux.

  • Stoichiometry: 1:1.2 molar ratio of mono-sulfonylated piperazine to alkyl halide.

Challenges and Solutions:

  • Regioselectivity: Competitive alkylation at both nitrogens is mitigated by steric hindrance from the methylsulfonyl group.

  • Byproducts: Excess alkyl halide may lead to dialkylation, necessitating careful stoichiometric control.

Advanced Synthetic Approaches

One-Pot Tandem Reactions

Recent advancements enable sequential sulfonylation and alkylation in a single pot. This method reduces purification steps and improves yields.

Protocol:

  • Piperazine is treated with MsCl and TEA in THF at 0°C.

  • Without isolating the intermediate, pentan-3-yl bromide and K₂CO₃ are added, and the mixture is heated to 60°C.

Advantages:

  • Yield: 75–85% (vs. 65–70% for stepwise synthesis).

  • Efficiency: Eliminates intermediate isolation, reducing solvent use.

Catalytic Methods

Palladium-catalyzed cross-coupling has been explored for introducing the pentan-3-yl group. For example, Suzuki-Miyaura coupling using pentan-3-ylboronic acid and a brominated piperazine precursor.

Limitations:

  • Requires pre-functionalized piperazine derivatives.

  • Lower yields (50–60%) compared to traditional alkylation.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.

Purity Metrics:

  • HPLC: >98% purity after chromatography.

  • Melting Point: 112–114°C (recrystallized product).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 3.15 (t, 4H, piperazine CH₂), 2.85 (s, 3H, SO₂CH₃), 1.45 (m, 5H, pentan-3-yl).

  • IR (cm⁻¹): 1320 (S=O asymmetric stretch), 1160 (S=O symmetric stretch).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Stepwise Synthesis65–7095High regioselectivity
One-Pot Tandem75–8598Reduced solvent use
Catalytic Coupling50–6090Avoids alkyl halides

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactor systems enhance heat and mass transfer, improving reaction consistency. A 2017 patent describes a continuous flow setup for piperazine derivatives, achieving 90% conversion in 10 minutes.

Green Chemistry Metrics

  • E-Factor: 8.2 (vs. 12.5 for batch processes).

  • Solvent Recovery: >95% via distillation .

Chemical Reactions Analysis

Types of Reactions: 1-Methylsulfonyl-4-pentan-3-ylpiperazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-Methylsulfonyl-4-pentan-3-ylpiperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methylsulfonyl-4-pentan-3-ylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their activity. The piperazine ring can interact with receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Piperazine Derivatives

Compound Name Substituent at Position 1 Substituent at Position 4 Key Structural Differences Reference
1-Methylsulfonyl-4-pentan-3-ylpiperazine Methylsulfonyl (-SO₂CH₃) Pentan-3-yl (C₅H₁₁) Branched alkyl chain; compact sulfonyl group
1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine 3-Chlorobenzyl Toluenesulfonyl (-SO₂C₆H₄CH₃) Bulky aromatic sulfonyl group; halogenated benzyl
1-(3-Methylcyclohexyl)-4-(propylsulfonyl)piperazine Propylsulfonyl (-SO₂C₃H₇) 3-Methylcyclohexyl Cycloaliphatic substituent; shorter sulfonyl chain
1-[(4-Methoxyphenyl)sulfonyl]-4-(pentan-3-yl)piperazine 4-Methoxyphenylsulfonyl (-SO₂C₆H₄OCH₃) Pentan-3-yl Aromatic sulfonyl group; methoxy substitution

Key Observations :

  • The methylsulfonyl group in the target compound is smaller than aromatic or toluenesulfonyl substituents (e.g., ), which may reduce steric hindrance in receptor binding.
  • The pentan-3-yl chain provides moderate lipophilicity compared to shorter alkyl (e.g., propylsulfonyl in ) or rigid cyclohexyl groups.

Table 2: Pharmacological Profiles

Compound Target Receptor/Enzyme Activity (IC₅₀/Ki) Notes Reference
This compound Not explicitly reported N/A Predicted CNS activity due to sulfonyl and lipophilic groups
1-(2-Methoxyphenyl)piperazine derivatives 5-HT₁A serotonin receptor Ki = 2–10 nM High affinity linked to methoxyaryl groups
MT-45 Opioid receptors Analgesic potency ~morphine Psychoactive effects; withdrawn due to toxicity
1-Benzylpiperazine (BZP) Dopamine/norepinephrine transporters Stimulant effects Banned in many countries due to abuse potential

Key Observations :

  • The target compound’s methylsulfonyl group may mimic sulfonamide-based inhibitors (e.g., PDE5 inhibitors in ), but direct receptor data is lacking.
  • Arylpiperazines with methoxy or halogen substituents (e.g., ) show higher serotonin receptor affinity, suggesting substituent electronic effects are critical.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
This compound ~246.36 ~2.5 Moderate (aqueous)
1-(3-Chlorobenzyl)-4-toluenesulfonylpiperazine 392.87 ~3.8 Low (organic solvents)
1-(3-Methylcyclohexyl)-4-(propylsulfonyl)piperazine 334.47 ~3.2 Low (ethanedioate salt improves solubility)

Key Observations :

  • The target compound’s lower molecular weight and LogP compared to aromatic analogues () suggest better bioavailability.
  • Branched alkyl chains (e.g., pentan-3-yl) balance lipophilicity and solubility more effectively than rigid cycloaliphatic groups .

Q & A

Q. What are the optimal synthetic conditions for preparing 1-Methylsulfonyl-4-pentan-3-ylpiperazine with high purity and yield?

The synthesis of this compound involves multi-step reactions, including sulfonylation of the piperazine core and alkylation with pentan-3-yl groups. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred to stabilize intermediates and enhance reaction rates .
  • Temperature control : Reactions are typically conducted at 50–80°C to balance reaction kinetics and avoid decomposition .
  • Catalysts : Palladium or nickel complexes may accelerate coupling steps, while bases like triethylamine neutralize acidic byproducts .
  • Purification : Column chromatography or recrystallization is critical to achieve >95% purity, confirmed via HPLC and NMR .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Comprehensive spectroscopic characterization is required:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton and carbon environments, confirming substituent positions on the piperazine ring .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C17_{17}H26_{26}N2_2O2_2S) and detects isotopic patterns .
  • IR spectroscopy : Peaks at ~1150 cm1^{-1} (S=O stretch) and ~1250 cm1^{-1} (C-N stretch) confirm sulfonyl and piperazine functionalities .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

Initial screening should focus on:

  • Receptor binding assays : Test affinity for serotonin, dopamine, or histamine receptors using radioligand displacement studies .
  • Enzyme inhibition : Evaluate interactions with cytochrome P450 isoforms or kinases via fluorometric/colorimetric assays .
  • Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cells to establish safety thresholds .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be resolved?

Discrepancies in activity (e.g., variable IC50_{50} values across studies) may arise from differences in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized protocols : Adopt uniform assay parameters (pH, temperature, cell lines) .
  • Dose-response validation : Perform multi-point dose curves to confirm reproducibility .
  • Orthogonal assays : Validate results using alternative methods (e.g., SPR for binding kinetics alongside radioligand assays) .

Q. What computational methods are effective in predicting its interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., 5-HT2A_{2A}) and calculate binding energies .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes and identify key residues .
  • QSAR modeling : Develop predictive models linking structural descriptors (e.g., logP, polar surface area) to activity data .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

  • ADME profiling :
    • Solubility : Use shake-flask method with PBS (pH 7.4) or simulated intestinal fluid .
    • Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life and identify major metabolites via LC-MS/MS .
    • Plasma protein binding : Equilibrium dialysis or ultrafiltration to assess free fraction .
  • Prodrug strategies : Introduce ester or amide moieties to enhance bioavailability .

Q. What analytical techniques are critical for resolving stereochemical ambiguities in derivatives?

  • Chiral HPLC : Use columns like Chiralpak IA/IB to separate enantiomers .
  • X-ray crystallography : Resolve absolute configuration of single crystals (if feasible) .
  • VCD spectroscopy : Compare experimental and computed vibrational circular dichroism spectra for stereochemical assignment .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity?

  • Quality control : Implement strict batch testing via NMR, HPLC, and elemental analysis .
  • Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify labile functional groups (e.g., sulfonyl groups) .
  • Bioassay normalization : Include internal controls (e.g., reference inhibitors) to calibrate inter-assay variability .

Methodological Resources

  • Spectral libraries : PubChem (CID 1171839-28-3) and NIST Chemistry WebBook for reference spectra .
  • Synthetic protocols : Optimized procedures from , and 6.
  • Safety guidelines : Cayman Chemical’s SDS for handling sulfonamides and piperazines (CAS 38212-33-8) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.